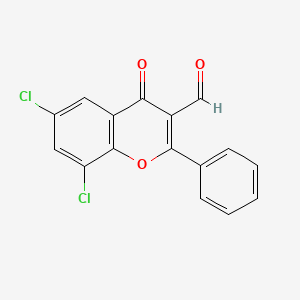
6,8-Dichloro-4-oxo-2-phenyl-4H-1-benzopyran-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6,8-Dichloro-4-oxo-2-phényl-4H-1-benzopyran-3-carbaldéhyde est un composé chimique de formule moléculaire C16H8Cl2O3. Il s'agit d'un dérivé de la benzopyrane, caractérisé par la présence de deux atomes de chlore aux positions 6 et 8, un groupe phényle en position 2 et un groupe aldéhyde en position 3.
Méthodes De Préparation
La synthèse du 6,8-Dichloro-4-oxo-2-phényl-4H-1-benzopyran-3-carbaldéhyde implique généralement des réactions organiques en plusieurs étapesLes conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs et de solvants spécifiques pour obtenir des rendements et une pureté élevés .
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces voies de synthèse pour augmenter la production tout en maintenant la qualité et la constance du composé. Cela peut inclure l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées .
Analyse Des Réactions Chimiques
Le 6,8-Dichloro-4-oxo-2-phényl-4H-1-benzopyran-3-carbaldéhyde subit diverses réactions chimiques, notamment:
Oxydation: Le groupe aldéhyde peut être oxydé en acide carboxylique à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction: Le groupe aldéhyde peut être réduit en alcool primaire à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe aldéhyde donne l'acide carboxylique correspondant, tandis que la réduction donne l'alcool primaire .
Applications de recherche scientifique
Le 6,8-Dichloro-4-oxo-2-phényl-4H-1-benzopyran-3-carbaldéhyde a plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques, notamment des produits pharmaceutiques et des produits agrochimiques.
Biologie: Le composé est étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour le traitement de diverses maladies.
Industrie: Il est utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que les polymères et les revêtements
Mécanisme d'action
Le mécanisme d'action du 6,8-Dichloro-4-oxo-2-phényl-4H-1-benzopyran-3-carbaldéhyde implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, son activité antimicrobienne potentielle peut être due à sa capacité à inhiber la croissance des bactéries en interférant avec la synthèse de leur paroi cellulaire. De même, son activité anticancéreuse peut impliquer l'induction de l'apoptose dans les cellules cancéreuses par l'activation de voies de signalisation spécifiques .
Applications De Recherche Scientifique
6,8-Dichloro-4-oxo-2-phenyl-4H-1-benzopyran-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 6,8-Dichloro-4-oxo-2-phenyl-4H-1-benzopyran-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis. Similarly, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
Le 6,8-Dichloro-4-oxo-2-phényl-4H-1-benzopyran-3-carbaldéhyde peut être comparé à d'autres composés similaires, tels que:
6,8-Dichloro-4-oxo-4H-chromène-3-carbaldéhyde: Ce composé a une structure similaire mais il manque le groupe phényle en position 2.
6,8-Dichloro-4-oxo-4H-chromène-2-acide carboxylique: Ce composé possède un groupe acide carboxylique au lieu d'un groupe aldéhyde en position 3.
Baïcaline: Un flavonoïde naturel présentant une structure de benzopyrane similaire mais des groupes fonctionnels différents .
Le caractère unique du 6,8-Dichloro-4-oxo-2-phényl-4H-1-benzopyran-3-carbaldéhyde réside dans son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes par rapport à ses analogues.
Propriétés
Numéro CAS |
658074-71-6 |
|---|---|
Formule moléculaire |
C16H8Cl2O3 |
Poids moléculaire |
319.1 g/mol |
Nom IUPAC |
6,8-dichloro-4-oxo-2-phenylchromene-3-carbaldehyde |
InChI |
InChI=1S/C16H8Cl2O3/c17-10-6-11-14(20)12(8-19)15(9-4-2-1-3-5-9)21-16(11)13(18)7-10/h1-8H |
Clé InChI |
WBHJDJODKGQQPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=CC(=C3)Cl)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Cyclohexylideneamino)oxy]propanenitrile](/img/structure/B12527586.png)
![3-({4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-yl}oxy)propan-1-ol](/img/structure/B12527604.png)
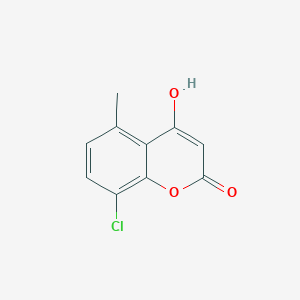


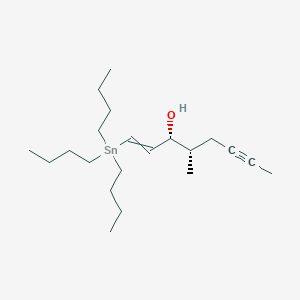
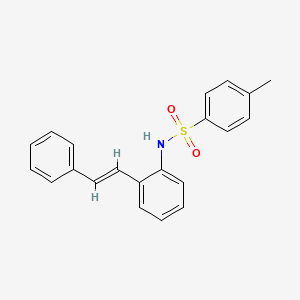
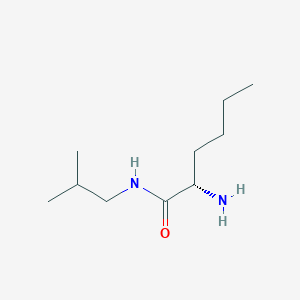
![N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide](/img/structure/B12527643.png)
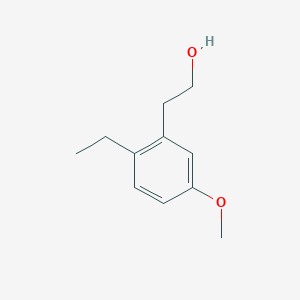
![Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12527660.png)
![Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12527661.png)
![9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole](/img/structure/B12527669.png)
![4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol](/img/structure/B12527687.png)
